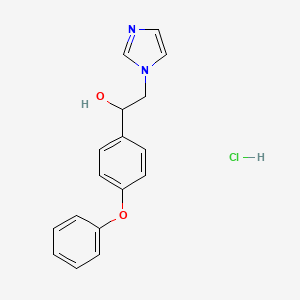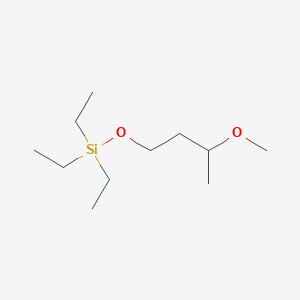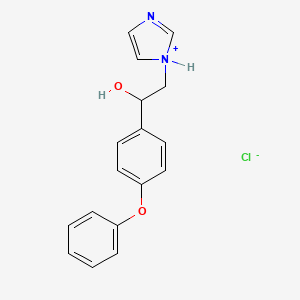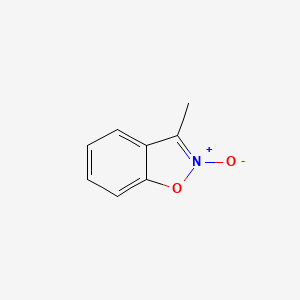
lambda~1~-Thallanyl--erbium (5/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambda~1~-Thallanyl–erbium (5/3):
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lambda1-Thallanyl–erbium (5/3) typically involves the reaction of erbium and thallium in specific stoichiometric ratios. The reaction is carried out under controlled conditions to ensure the correct formation of the compound. The process may involve:
High-temperature solid-state reactions: Erbium and thallium are mixed in a 3:5 molar ratio and heated to high temperatures in an inert atmosphere to prevent oxidation.
Solvent-based methods: In some cases, solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be used to facilitate the reaction at lower temperatures.
Industrial Production Methods
Industrial production of lambda1-Thallanyl–erbium (5/3) would likely involve large-scale solid-state reactions in specialized furnaces. The process would need to be carefully monitored to maintain the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lambda~1~-Thallanyl–erbium (5/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides of erbium and thallium.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other lower oxidation state compounds.
Substitution: Substitution reactions may involve replacing one of the elements in the compound with another element or group.
Common Reagents and Conditions
Oxidizing agents: Oxygen, ozone, or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are common reducing agents.
Substitution reagents: Halogens or other reactive groups can be used for substitution reactions.
Major Products Formed
Oxides: Erbium oxide (Er2O3) and thallium oxide (Tl2O3) are common products of oxidation.
Elemental forms: Elemental erbium and thallium can be obtained through reduction reactions.
Substituted compounds: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and components, particularly in the electronics and optics industries.
Wirkmechanismus
The mechanism of action of lambda1-Thallanyl–erbium (5/3) involves its interaction with molecular targets and pathways:
Molecular targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Lambda~1~-Thallanyl–erbium (5/3) can be compared with other similar compounds, such as:
Erbium compounds: Erbium oxide (Er2O3), erbium chloride (ErCl3), and erbium nitrate (Er(NO3)3).
Thallium compounds: Thallium oxide (Tl2O3), thallium chloride (TlCl), and thallium sulfate (Tl2SO4).
Uniqueness
Unique properties: The combination of erbium and thallium in a 3:5 ratio gives lambda1-Thallanyl–erbium (5/3) unique chemical and physical properties not found in other compounds.
Applications: Its specific applications in various fields make it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
80103-76-0 |
|---|---|
Molekularformel |
Er3Tl5 |
Molekulargewicht |
1523.69 g/mol |
InChI |
InChI=1S/3Er.5Tl |
InChI-Schlüssel |
ZAXOCJBTPSCTGX-UHFFFAOYSA-N |
Kanonische SMILES |
[Er].[Er].[Er].[Tl].[Tl].[Tl].[Tl].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



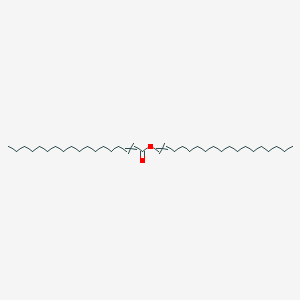
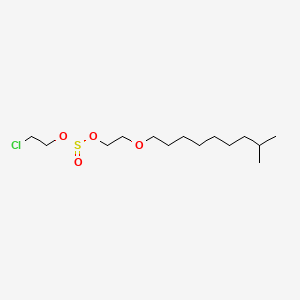
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
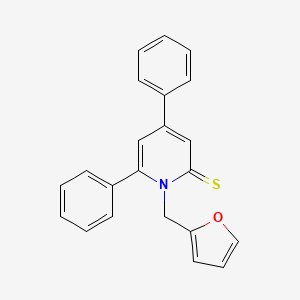



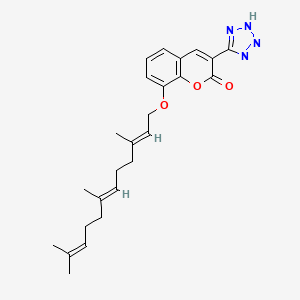
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
